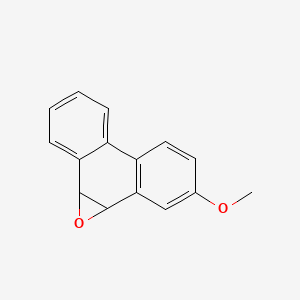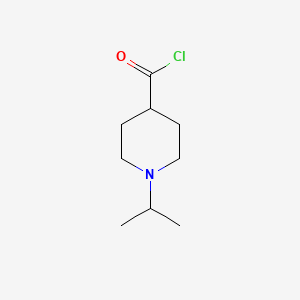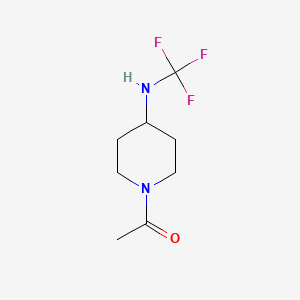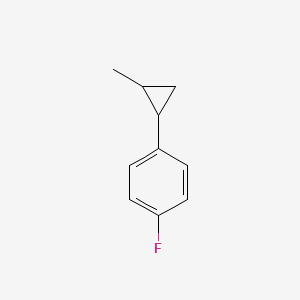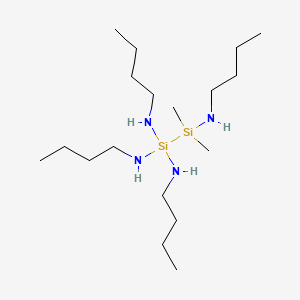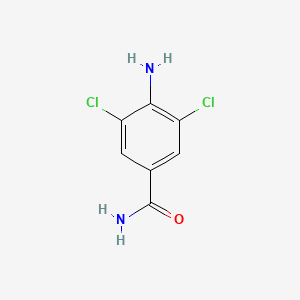![molecular formula C6H13N3 B13962080 1,3,5-Triazabicyclo[3.2.2]nonane CAS No. 343264-98-2](/img/structure/B13962080.png)
1,3,5-Triazabicyclo[3.2.2]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazabicyclo[322]nonane is a bicyclic compound containing three nitrogen atoms within its structure
Preparation Methods
The synthesis of 1,3,5-Triazabicyclo[3.2.2]nonane typically involves multiple steps. One common method includes the reaction of hexamine with ammonium nitrate and fuming nitric acid in the presence of acetic acid and acetic anhydride . This process yields an intermediate compound, which is then further processed to obtain the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1,3,5-Triazabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo substitution reactions with acid chlorides to form amides, which can be further reduced to amines.
Common reagents and conditions used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Triazabicyclo[3.2.2]nonane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazabicyclo[3.2.2]nonane and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives exhibit antiprotozoal activity by interfering with the metabolic pathways of protozoa . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1,3,5-Triazabicyclo[3.2.2]nonane can be compared with other similar compounds, such as:
1,5-Diazabicyclo[3.2.2]nonane: This compound has a similar bicyclic structure but contains only two nitrogen atoms.
3,7-Diazabicyclo[3.3.1]nonane: Another related compound with a different bicyclic framework and nitrogen atom arrangement.
The uniqueness of this compound lies in its three nitrogen atoms, which confer distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
343264-98-2 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
1,3,5-triazabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C6H13N3/c1-2-9-4-3-8(1)5-7-6-9/h7H,1-6H2 |
InChI Key |
QTMPRLFMYKHCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN1CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


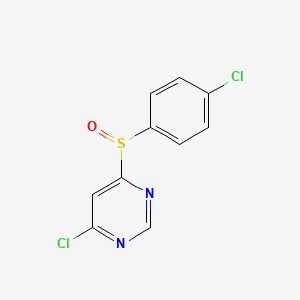
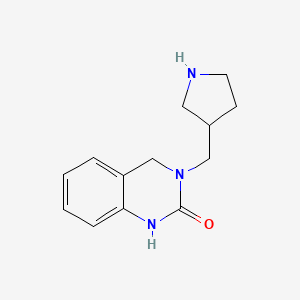
![6-Amino-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13962016.png)


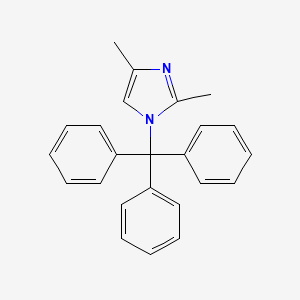
![7H-Furo[2,3-f]indole](/img/structure/B13962048.png)

